1-cyclopentyl-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-cyclopentyl-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocycles containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cyclopentyl group and a difluorophenylmethyl group attached to the pyrazole ring. Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine typically involves the reaction of cyclopentylamine with 2,5-difluorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-chloropyrazole under suitable conditions to yield the final product . The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-cyclopentyl-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopentyl-N-(2,5-difluorobenzyl)-1H-pyrazol-4-amine
- 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives
Uniqueness
1-cyclopentyl-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the cyclopentyl and difluorophenylmethyl groups enhances its stability and potential interactions with molecular targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H17F2N3 |
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Molecular Weight |
277.31 g/mol |
IUPAC Name |
1-cyclopentyl-N-[(2,5-difluorophenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C15H17F2N3/c16-12-5-6-15(17)11(7-12)8-18-13-9-19-20(10-13)14-3-1-2-4-14/h5-7,9-10,14,18H,1-4,8H2 |
InChI Key |
WALXQJRCHYGEJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)NCC3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
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